Ires-C11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

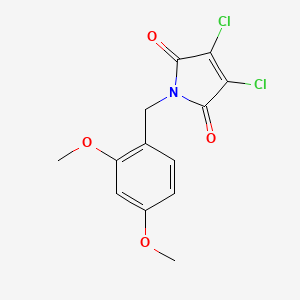

Molecular Formula |

C13H11Cl2NO4 |

|---|---|

Molecular Weight |

316.13 g/mol |

IUPAC Name |

3,4-dichloro-1-[(2,4-dimethoxyphenyl)methyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C13H11Cl2NO4/c1-19-8-4-3-7(9(5-8)20-2)6-16-12(17)10(14)11(15)13(16)18/h3-5H,6H2,1-2H3 |

InChI Key |

SYBFPEVCOHEALP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ires-C11 on the c-MYC IRES

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-MYC proto-oncogene, a critical regulator of cell proliferation and apoptosis, is frequently deregulated in a wide range of human cancers. Its expression is tightly controlled at multiple levels, including translation. The 5' untranslated region (5' UTR) of the c-MYC mRNA contains an Internal Ribosome Entry Site (IRES) that allows for cap-independent translation, ensuring continued c-MYC protein synthesis even under conditions where cap-dependent translation is compromised, such as cellular stress. This makes the c-MYC IRES an attractive target for therapeutic intervention. Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on c-MYC protein synthesis, and the experimental methodologies used to elucidate its function.

The c-MYC IRES: A Key Regulator of c-MYC Expression

The c-MYC gene can be transcribed from multiple promoters, with the P2 promoter accounting for the majority of transcripts. These transcripts contain a long and structured 5' UTR harboring the IRES element.[1] The c-MYC IRES allows ribosomes to be recruited directly to the mRNA, bypassing the need for the 5' cap structure that is essential for canonical translation initiation. This mechanism of translation is particularly important in cancer cells, which often experience stress conditions like hypoxia and nutrient deprivation that inhibit global cap-dependent translation.[1] The activity of the c-MYC IRES is dependent on the binding of specific IRES Trans-Acting Factors (ITAFs), which are cellular proteins that facilitate the proper folding of the IRES RNA and its interaction with the ribosomal machinery. One such critical ITAF for the c-MYC IRES is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2]

This compound: A Specific Inhibitor of c-MYC IRES-Mediated Translation

This compound is a small molecule designed to specifically inhibit the function of the c-MYC IRES.[3][4] Its mechanism of action does not involve direct binding to the IRES RNA sequence itself. Instead, this compound targets the interaction between the c-MYC IRES and the essential ITAF, hnRNP A1.[3]

Molecular Mechanism of Action

This compound functions by binding to the UP1 (unwinding protein 1) fragment of hnRNP A1.[3] The UP1 domain consists of two RNA recognition motifs (RRMs) and is the primary region of hnRNP A1 responsible for RNA binding. By binding to the UP1 fragment, this compound allosterically inhibits the interaction of hnRNP A1 with the c-MYC IRES. This disruption prevents the proper conformational changes in the IRES required for ribosome recruitment, thereby specifically inhibiting IRES-mediated translation of c-MYC mRNA.[3] This leads to a reduction in the synthesis of the c-MYC oncoprotein.

Specificity and Efficacy

This compound demonstrates specificity for the c-MYC IRES. Studies have shown that it does not significantly inhibit the IRESs of other proteins such as BAG-1, XIAP, and p53.[3] However, it has also been found to block the IRES-dependent initiation of cyclin D1.[3]

A biochemically modified and more efficacious version of this compound, named IRES-J007, has also been developed. IRES-J007 shows a concentration-dependent decrease in c-MYC expression and inhibits its translational efficiency.[2]

Quantitative Data on this compound Activity

| Compound | Target | Effective Concentration | Effect | Reference |

| This compound | c-MYC IRES | 50 nM | Significant inhibition of IRES activity | [3] |

| This compound | Cyclin D1 IRES | 50 nM | Significant inhibition of IRES activity | [3] |

| IRES-J007 | c-MYC IRES | 50 nM | Inhibition of translational efficiency | [2] |

| hnRNP A1 | c-MYC IRES RNA | ~200 nM (Kd) | Binding affinity |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for these assays are provided below.

Bicistronic Luciferase Reporter Assay

This assay is the gold standard for measuring IRES activity. A bicistronic vector is constructed with two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the c-MYC IRES sequence. The upstream RLuc is translated via a cap-dependent mechanism, while the downstream FLuc is translated only if the IRES is active.

Experimental Workflow:

Detailed Methodology:

-

Vector Construction: The human c-MYC 5' UTR (containing the IRES element) is cloned into the intercistronic region of a dual-luciferase reporter vector, between the Renilla and Firefly luciferase coding sequences. A control vector lacking the IRES element is also prepared.

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or a multiple myeloma cell line) is cultured to ~70-80% confluency in a multi-well plate. Cells are then transfected with the bicistronic reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 18-24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control).

-

Cell Lysis: Following a 24-48 hour incubation period, cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Assay: The luciferase activities of both Renilla and Firefly reporters are measured sequentially from the same lysate sample using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) is calculated for each condition. A decrease in this ratio in this compound treated cells compared to the control indicates inhibition of c-MYC IRES activity.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs associated with multiple ribosomes) on a sucrose gradient. A shift of c-MYC mRNA from the heavy polysome fractions to lighter fractions (monosomes or non-ribosomal fractions) upon this compound treatment indicates a reduction in its translation.

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. Prior to harvesting, cells are treated with cycloheximide to arrest translation and "freeze" ribosomes on the mRNA. Cells are then lysed in a buffer containing cycloheximide and detergents.

-

Sucrose Gradient Ultracentrifugation: The cell lysate is carefully layered onto a linear sucrose gradient (e.g., 10-50%). The gradients are then subjected to ultracentrifugation for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.

-

Fractionation: The gradient is fractionated from top to bottom, and the absorbance at 254 nm is continuously monitored to generate a polysome profile.

-

RNA Extraction and Analysis: RNA is extracted from each fraction. The distribution of c-MYC mRNA across the gradient is then determined by reverse transcription-quantitative PCR (RT-qPCR).

Signaling Pathways Modulating c-MYC IRES Activity

The activity of the c-MYC IRES is not constitutive but is regulated by various intracellular signaling pathways. Understanding these pathways provides context for the action of this compound and may suggest combination therapeutic strategies. The PI3K/Akt and MAPK/MNK1 pathways are two key regulators of hnRNP A1 function and, consequently, c-MYC IRES activity.

The Akt signaling pathway can negatively regulate c-MYC IRES function. Akt phosphorylates hnRNP A1 at Serine 199, which does not prevent its binding to the IRES but inhibits its ability to promote IRES-mediated translation.[5] Conversely, the MAPK/MNK1 pathway has been shown to be required for the activation of c-MYC IRES activity under certain stress conditions.[6]

Conclusion

This compound represents a promising class of targeted therapeutics that function by inhibiting the cap-independent translation of the c-MYC oncoprotein. Its specific mechanism of action, which involves disrupting the interaction between the c-MYC IRES and the essential ITAF hnRNP A1, provides a clear rationale for its anti-cancer activity. The experimental protocols detailed in this guide, particularly the bicistronic luciferase reporter assay and polysome profiling, are crucial for the continued investigation and development of this compound and other molecules targeting IRES-mediated translation. A deeper understanding of the signaling pathways that regulate c-MYC IRES activity will further aid in the design of effective combination therapies to combat c-MYC-driven malignancies.

References

- 1. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c-myc Internal Ribosome Entry Site Activity Is Developmentally Controlled and Subjected to a Strong Translational Repression in Adult Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Therapeutic potential of targeting IRES-dependent c-myc translation in multiple myeloma cells during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IRES-C11 in Translational Control: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internal Ribosome Entry Site (IRES)-mediated translation is a critical mechanism for protein synthesis, particularly under cellular stress conditions often exploited by cancer cells for survival and proliferation. The c-MYC proto-oncogene, a key driver of tumorigenesis, utilizes an IRES element for cap-independent translation. This technical guide provides an in-depth overview of IRES-C11, a small molecule inhibitor of the c-MYC IRES, and its function in translational control. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to IRES-Mediated Translation and the c-MYC IRES

In eukaryotic cells, the majority of protein synthesis is initiated in a cap-dependent manner, where the ribosome is recruited to the 5' cap structure of the mRNA. However, a subset of mRNAs, including those encoding for proteins involved in cell growth, proliferation, and apoptosis, can be translated via a cap-independent mechanism mediated by an Internal Ribosome Entry Site (IRES).[1] An IRES is a structured RNA element within the 5' untranslated region (UTR) of an mRNA that directly recruits the 40S ribosomal subunit, bypassing the need for the 5' cap and many canonical initiation factors.[1][2]

The c-MYC proto-oncogene, frequently deregulated in a wide range of human cancers, is one such mRNA that contains an IRES element.[3] This allows for the continued synthesis of the c-MYC protein under conditions where cap-dependent translation is globally suppressed, such as during the cellular stress response, apoptosis, and specific phases of the cell cycle.[4][5] The c-MYC IRES activity is dependent on the presence of IRES trans-acting factors (ITAFs), which are RNA-binding proteins that facilitate the proper folding of the IRES structure for ribosome recruitment.[5] One of the key ITAFs for the c-MYC IRES is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[6]

This compound: A Specific Inhibitor of c-MYC IRES-Mediated Translation

This compound is a small molecule that has been identified as a specific inhibitor of the c-MYC IRES.[7] It has been shown to also inhibit the IRES of cyclin D1, another key regulator of the cell cycle, but does not affect the IRESs of BAG-1, XIAP, or p53.[7] The specificity of this compound makes it a valuable tool for studying the role of c-MYC IRES-mediated translation and a potential therapeutic agent for cancers that are dependent on this mechanism.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the ITAF hnRNP A1.[7] Specifically, mechanistic studies have revealed that this compound and its more potent analog, IRES-J007, bind to the UP1 fragment of hnRNP A1.[4][8] This binding event blocks the interaction between hnRNP A1 and the c-MYC IRES, thereby preventing the recruitment of the 40S ribosomal subunit and inhibiting translation initiation.[7][8] This leads to a significant reduction in the levels of c-MYC and cyclin D1 proteins.[9]

The activity of hnRNP A1 as an ITAF for the c-MYC and cyclin D1 IRESs is regulated by the PI3K/Akt signaling pathway. Akt can phosphorylate hnRNP A1, which has been shown to modulate its function in IRES-mediated translation.[10]

Quantitative Data on this compound and its Analogs

The efficacy of this compound and its derivatives has been quantified in various studies. This data is crucial for understanding their potency and for designing experiments.

| Compound | Target IRES | Effective Concentration | IC50 | Binding Affinity (Kd) to hnRNP A1 | Reference |

| This compound | c-MYC, Cyclin D1 | 50 nM (significant inhibition) | Not explicitly stated | Not explicitly stated | [9] |

| IRES-J007 | c-MYC, Cyclin D1 | More efficacious than this compound | Not explicitly stated | Binds to UP1 fragment | [4][8] |

| cpd_P (related IRES inhibitor) | IGF1R | 10 µg/ml (in SUM159 cells) | ~7.0 µg/ml (for IGF1R) | Not applicable | [11] |

| hnRNP A1 | c-MYC IRES RNA | Not applicable | Not applicable | ~200 nM | [12] |

| hnRNP A1 | High-affinity RNA sequence | Not applicable | Not applicable | 1 x 10-9 M | [13] |

Experimental Protocols

To study the function of this compound and other IRES inhibitors, several key experimental techniques are employed. Detailed protocols for these assays are provided below.

Bicistronic Reporter Assay for IRES Activity

This assay is the gold standard for quantifying IRES activity in living cells. It utilizes a plasmid vector containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by the IRES sequence of interest. The upstream reporter is translated via a cap-dependent mechanism, while the downstream reporter's translation is dependent on the activity of the inserted IRES.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, HEK293)

-

Bicistronic reporter plasmid (e.g., pRF containing the c-MYC IRES, creating pRmF)[6]

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

-

This compound or other test compounds

Protocol:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the bicistronic reporter plasmid (e.g., pRmF) and a control plasmid expressing a different reporter (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Add the transfection mix to the cells and incubate for 24-48 hours.

-

-

Compound Treatment:

-

After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

-

Luciferase Assay:

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Measure the activity of the co-transfected control reporter (e.g., β-galactosidase).

-

-

Data Analysis:

-

Normalize the Renilla and Firefly luciferase readings to the control reporter activity to account for transfection efficiency.

-

Calculate the IRES activity as the ratio of Firefly luciferase (IRES-dependent) to Renilla luciferase (cap-dependent).

-

Compare the IRES activity in treated cells to that in control cells to determine the inhibitory effect of this compound.

-

In Vitro Translation Assay

This cell-free assay allows for the direct assessment of IRES-mediated translation in a controlled environment, independent of cellular processes like transcription and RNA transport.

Materials:

-

Rabbit Reticulocyte Lysate System (Promega)

-

In vitro transcribed and capped bicistronic reporter mRNA (containing the c-MYC IRES)

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

This compound or other test compounds

-

Nuclease-free water

-

SDS-PAGE equipment and reagents

-

Phosphorimager or autoradiography film

Protocol:

-

Reaction Setup:

-

On ice, combine the following in a nuclease-free microcentrifuge tube:

-

Rabbit Reticulocyte Lysate

-

Amino acid mixture (minus methionine)

-

[35S]-Methionine

-

In vitro transcribed bicistronic reporter mRNA

-

This compound at various concentrations or vehicle control

-

Nuclease-free water to the final reaction volume.

-

-

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Analysis of Translation Products:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled protein products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the cap-dependent and IRES-dependent translation products.

-

Calculate the ratio of the IRES-dependent product to the cap-dependent product to determine the relative IRES activity.

-

Compare the IRES activity in the presence of this compound to the control to determine the extent of inhibition.

-

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological processes. Below are visualizations of the key pathways and workflows related to this compound function, generated using the DOT language.

Signaling Pathway of c-MYC IRES Regulation and this compound Inhibition

Caption: Signaling pathway of c-MYC IRES regulation and this compound inhibition.

Experimental Workflow for IRES Inhibitor Discovery and Validation

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Internal Ribosome Entry Site (IRES)-Mediated Translation and Its Potential for Novel mRNA-Based Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. IRES-J007 |CAS:155514-72-0 Probechem Biochemicals [probechem.com]

- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Heterogeneous nuclear ribonucleoprotein A1 regulates cyclin D1 and c-myc internal ribosome entry site function through Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of IRES-mediated translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphomimetic Substitution of Heterogeneous Nuclear Ribonucleoprotein A1 at Serine 199 Abolishes AKT-dependent Internal Ribosome Entry Site-transacting Factor (ITAF) Function via Effects on Strand Annealing and Results in Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA binding specificity of hnRNP A1: significance of hnRNP A1 high-affinity binding sites in pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

Ires-C11: A Selective Inhibitor of c-MYC IRES-Mediated Translation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast majority of human cancers. Direct inhibition of the c-MYC protein has proven to be a formidable challenge. Consequently, strategies aimed at modulating c-MYC expression at the translational level have emerged as a promising therapeutic avenue. This document provides a comprehensive technical overview of Ires-C11, a small molecule inhibitor that selectively targets the Internal Ribosome Entry Site (IRES) within the 5' untranslated region (UTR) of the c-MYC mRNA. This compound and its more potent analog, IRES-J007, function by disrupting the interaction between the c-MYC IRES and the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical IRES trans-acting factor (ITAF). This inhibition leads to a reduction in c-MYC protein synthesis, thereby impeding cancer cell proliferation. This guide details the mechanism of action, presents available quantitative data on the efficacy of these inhibitors, outlines key experimental protocols for their study, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting c-MYC Translation

The c-MYC protein is a transcription factor that plays a pivotal role in regulating up to 15% of all human genes, thereby controlling a wide array of cellular processes including cell cycle progression, apoptosis, and metabolism. Its overexpression is a key driver in numerous malignancies, making it a high-priority target for cancer therapy. However, the intrinsically disordered nature of the c-MYC protein has rendered the development of small molecule inhibitors that directly target its function exceedingly difficult.

An alternative strategy to downregulate c-MYC activity is to inhibit its synthesis at the level of mRNA translation. The c-MYC mRNA possesses a long, highly structured 5' UTR that contains an Internal Ribosome Entry Site (IRES). This IRES element allows for cap-independent translation, a mechanism that is particularly crucial for cancer cells to maintain the expression of key survival proteins, such as c-MYC, under conditions of cellular stress where cap-dependent translation is often suppressed. The c-MYC IRES-mediated translation is dependent on the binding of specific IRES trans-acting factors (ITAFs), with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) being a mandatory requirement for its activity.

Mechanism of Action of this compound

This compound is a specific inhibitor of c-MYC IRES-mediated translation.[1] Its mechanism of action involves the direct disruption of the interaction between hnRNP A1 and the c-MYC IRES.[1] Mechanistic studies have revealed that this compound and its analogs bind within the UP1 fragment of hnRNP A1.[1] By preventing this crucial protein-RNA interaction, this compound effectively stalls the IRES-mediated recruitment of the ribosomal machinery to the c-MYC mRNA, leading to a reduction in c-MYC protein synthesis.[1] This inhibitory action is selective for the c-MYC IRES, as it does not affect the IRES elements of other proteins such as BAG-1, XIAP, and p53.[2]

Interestingly, this compound has also been shown to block the IRES-dependent initiation of cyclin D1, another key regulator of cell cycle progression.[1] This dual inhibition of both c-MYC and cyclin D1 contributes to its anti-proliferative effects.

Figure 1: Mechanism of this compound Action.

Quantitative Data and Efficacy

This compound and its more potent derivative, IRES-J007, have demonstrated significant efficacy in preclinical models of glioblastoma and multiple myeloma. The following tables summarize the available quantitative data on their activity.

Table 1: In Vitro Efficacy of this compound and Analogs

| Compound | Cell Line(s) | Assay Type | Endpoint Measured | Key Findings | Reference(s) |

| This compound | Glioblastoma | Cell Viability / Apoptosis | G1 arrest and apoptosis | Significantly enhances PP242-induced G1 arrest and apoptosis. | [1] |

| This compound | Glioblastoma | Western Blot | c-MYC and Cyclin D1 protein levels | Markedly reduces c-MYC and Cyclin D1 protein levels when combined with PP242. | [1] |

| IRES-J007 | Glioblastoma | IRES Activity Assay | Cyclin D1 and c-MYC IRES activity | Demonstrates a greater degree of IRES inhibition compared to this compound. | [1] |

| IRES-J007 | Glioblastoma | Combination Index (CI) Analysis | Synergistic cytotoxicity | Shows increased synergistic antitumor response with PP242 (reduction in CI value) compared to this compound. | [1] |

| IRES-J007 | RPMI-8226 | Western Blot | c-MYC protein levels | Causes a concentration-dependent decrease in c-MYC expression. | [1] |

| IRES-J007 | RPMI-8226 | Polysome Profiling | Translational efficiency of c-MYC | An inhibitory effect on the translational efficiency of c-MYC is observed at a concentration of 50 nM.[1] | [1] |

| This compound | MM cells | Cytotoxicity Assay | Cell viability | Not cytotoxic when used alone, but shows remarkable synergistic cytotoxicity with bortezomib. | [3] |

Note: Specific IC50 values for this compound and IRES-J007 in U87, U251, and RPMI-8226 cell lines were not available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound Analogs

| Compound | Cancer Model | Dosing and Administration | Endpoint Measured | Key Findings | Reference(s) |

| IRES-J007 | Glioblastoma Xenografts | Co-therapy with PP242 | Tumor growth | Significantly reduces tumor growth. | [4] |

| IRES-J007 | Glioblastoma Xenografts | Co-therapy with PP242 | mRNA translational state | Markedly reduces the mRNA translational state of cyclin D1 and c-MYC transcripts in tumors. | [4] |

| IRES-J007 | Multiple Myeloma Xenograft | Not specified | Tumor outgrowth and bone disease | Inhibits tumor outgrowth after subcutaneous or intravenous challenge and prevents osteolytic bone disease. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to quantify the activity of the c-MYC IRES in the presence of an inhibitor. A bicistronic vector is constructed containing two reporter genes, typically Renilla luciferase (RLuc) as the first cistron (cap-dependent translation) and Firefly luciferase (FLuc) as the second cistron (IRES-dependent translation), separated by the c-MYC IRES sequence.

Figure 2: Bicistronic Luciferase Assay Workflow.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., U87, RPMI-8226) in a 24-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a β-galactosidase expression vector can be included for normalization of transfection efficiency.

-

-

Inhibitor Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After the desired incubation period (e.g., 24-48 hours), wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer (e.g., from a dual-luciferase reporter assay system).

-

-

Luciferase Assay:

-

Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a luminometer and a dual-luciferase reporter assay kit.

-

If co-transfected, measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) for each condition. This ratio represents the relative IRES activity.

-

Normalize the FLuc/RLuc ratios to the vehicle control to determine the percent inhibition of IRES activity by this compound.

-

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating monosomes (containing a single ribosome) from polysomes (containing multiple ribosomes, indicative of active translation) on a sucrose gradient.

Figure 3: Polysome Profiling Workflow.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle.

-

Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes on the mRNA.

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors on ice.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

-

Fractionation and RNA Isolation:

-

Fractionate the gradient from top to bottom using a gradient fractionator system, continuously monitoring the absorbance at 260 nm to visualize the monosome and polysome peaks.

-

Collect fractions corresponding to non-translating mRNPs, monosomes, and polysomes.

-

Isolate total RNA from each fraction using a standard RNA extraction method (e.g., TRIzol).

-

-

Analysis:

-

Perform quantitative real-time PCR (qRT-PCR) on the RNA from each fraction using primers specific for c-MYC mRNA and a control mRNA (e.g., ACTB).

-

A shift of c-MYC mRNA from the polysome fractions to the monosome/non-translating fractions in this compound-treated cells indicates inhibition of translation initiation.

-

In Vitro hnRNP A1-c-MYC IRES Binding Assay (UV Cross-linking and Immunoprecipitation)

This assay directly assesses the ability of this compound to disrupt the binding of hnRNP A1 to the c-MYC IRES.

Protocol:

-

In Vitro Transcription of c-MYC IRES RNA:

-

Synthesize a radiolabeled (e.g., with [α-³²P]UTP) c-MYC IRES RNA probe by in vitro transcription from a linearized DNA template.

-

-

Binding Reaction:

-

Incubate the radiolabeled c-MYC IRES RNA probe with purified recombinant hnRNP A1 protein in a binding buffer.

-

For inhibitor studies, pre-incubate hnRNP A1 with varying concentrations of this compound or vehicle before adding the RNA probe.

-

-

UV Cross-linking:

-

Expose the binding reactions to UV light (254 nm) on ice to covalently cross-link the protein and RNA that are in close proximity.

-

-

Immunoprecipitation:

-

Add an antibody specific for hnRNP A1 to the cross-linked reaction mixture.

-

Capture the antibody-protein-RNA complexes using protein A/G beads.

-

Wash the beads extensively to remove non-specific interactions.

-

-

Analysis:

-

Elute the protein-RNA complexes from the beads.

-

Resolve the complexes by SDS-PAGE.

-

Visualize the radiolabeled RNA-protein adduct by autoradiography. A decrease in the signal in the presence of this compound indicates inhibition of binding.

-

Synergistic Interactions

A key aspect of the therapeutic potential of this compound and its analogs is their ability to synergize with other anti-cancer agents.

-

With mTOR Inhibitors in Glioblastoma: In glioblastoma (GBM), mTOR inhibitors can lead to a global reduction in cap-dependent translation. However, cancer cells can adapt by upregulating IRES-mediated translation of key survival proteins like c-MYC and cyclin D1. This compound and IRES-J007, by blocking this escape mechanism, exhibit strong synergistic anti-GBM effects when combined with the mTOR inhibitor PP242.[1][4]

-

With Proteasome Inhibitors in Multiple Myeloma: During endoplasmic reticulum (ER) stress, which can be induced by proteasome inhibitors like bortezomib, global protein synthesis is inhibited. However, c-MYC translation is maintained through its IRES. This compound, when combined with bortezomib, leads to a remarkable synergistic cytotoxicity in multiple myeloma cells by blocking this IRES-dependent c-MYC expression.[3]

Figure 4: Synergistic Interactions of this compound.

Conclusion and Future Directions

This compound and its analogs represent a novel class of anti-cancer agents that selectively target the IRES-mediated translation of the oncoprotein c-MYC. By disrupting the essential interaction between the c-MYC IRES and hnRNP A1, these compounds effectively reduce c-MYC protein levels, leading to anti-proliferative effects in cancer cells. Their ability to synergize with other targeted therapies, such as mTOR and proteasome inhibitors, highlights a promising strategy to overcome adaptive resistance mechanisms in cancer.

Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of these inhibitors in vivo. Further optimization of the chemical scaffold could lead to the development of even more potent and selective next-generation c-MYC translation inhibitors. Ultimately, the clinical translation of this therapeutic approach holds the potential to offer a new treatment paradigm for a wide range of c-MYC-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Ires-C11: A Novel Inhibitor of IRES-Mediated Translation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Internal Ribosome Entry Site (IRES)-mediated translation is a cap-independent mechanism of protein synthesis that is crucial for the expression of a subset of cellular mRNAs, particularly those involved in cell growth, proliferation, and survival. In many cancer types, including glioblastoma (GBM), malignant cells exhibit a heightened reliance on IRES-mediated translation to sustain the production of oncoproteins such as c-MYC and Cyclin D1, especially under conditions of cellular stress where cap-dependent translation is suppressed. This dependency presents a promising therapeutic window for the development of targeted inhibitors.

This technical guide details the discovery and characterization of Ires-C11, a small molecule inhibitor of c-MYC and Cyclin D1 IRES-mediated translation. It also describes a structurally related, improved analog, IRES-J007. This document provides a comprehensive overview of the mechanism of action, experimental validation, and preclinical efficacy of these compounds, with a focus on their potential for the treatment of glioblastoma.

Mechanism of Action

This compound and its analog, IRES-J007, function by disrupting the interaction between the IRES elements within the 5' untranslated regions (UTRs) of c-MYC and Cyclin D1 mRNAs and the IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1] This interaction is essential for the recruitment of the 40S ribosomal subunit and the initiation of translation. Mechanistic studies have revealed that these inhibitors bind to the UP1 fragment of hnRNP A1, with docking analyses suggesting a binding pocket in close proximity to the RRM2 domain.[1] By blocking the hnRNP A1-IRES interaction, this compound and IRES-J007 specifically inhibit the translation of their target mRNAs, leading to a reduction in the corresponding oncoprotein levels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound and IRES-J007.

Table 1: Inhibition of IRES Activity by this compound and IRES-J007

| Compound | Target IRES | Cell Line | Concentration | Inhibition of IRES Activity (%) |

| This compound | c-MYC | U87 GBM | 50 nM | ~50% |

| This compound | Cyclin D1 | U87 GBM | 50 nM | ~45% |

| IRES-J007 | c-MYC | U87 GBM | 50 nM | ~70% |

| IRES-J007 | Cyclin D1 | U87 GBM | 50 nM | ~65% |

Data extracted from Holmes et al., 2016.[1]

Table 2: Synergistic Anti-Glioblastoma Effects of IRES Inhibitors with the mTOR Inhibitor PP242

| Treatment | Cell Line | Metric | Result |

| This compound + PP242 | U87 GBM | Cell Viability | Synergistic reduction |

| IRES-J007 + PP242 | U87 GBM | Cell Viability | Synergistic reduction |

Data extracted from Holmes et al., 2016.[1]

Table 3: In Vivo Efficacy of IRES-J007 and PP242 Combination Therapy in a GBM Xenograft Model

| Treatment Group | Metric | Result |

| IRES-J007 + PP242 | Tumor Growth | Significant reduction |

| IRES-J007 + PP242 | Translational State of c-MYC and Cyclin D1 mRNA | Marked reduction in polysomal fractions |

Data extracted from Holmes et al., 2016.[1]

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound are provided below.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is used to quantify the activity of an IRES element. A bicistronic vector is constructed with two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the IRES sequence of interest. The upstream RLuc is translated via a cap-dependent mechanism, while the downstream FLuc is translated only if the IRES is active.

Protocol:

-

Cell Culture and Transfection:

-

Plate U87 glioblastoma cells in 24-well plates at a density of 5 x 104 cells per well.

-

After 24 hours, transfect the cells with the bicistronic reporter plasmid containing the c-MYC or Cyclin D1 IRES using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or IRES-J007. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells using a passive lysis buffer.

-

Measure the activities of both Firefly and Renilla luciferase sequentially from the same lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the IRES activity as the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc).

-

Normalize the IRES activity of the treated samples to that of the vehicle control to determine the percentage of inhibition.

-

Filter Binding Assay for hnRNP A1-IRES Interaction

This assay is used to assess the direct binding of a protein to an RNA molecule and to determine the effect of inhibitors on this interaction.

Protocol:

-

Preparation of Reagents:

-

Synthesize 32P-labeled RNA probes corresponding to the c-MYC or Cyclin D1 IRES elements via in vitro transcription.

-

Purify recombinant GST-tagged hnRNP A1 protein.

-

-

Binding Reaction:

-

In a final volume of 10 µL, incubate the 32P-labeled IRES RNA probe with purified hnRNP A1 protein in a binding buffer (5 mM HEPES pH 7.6, 30 mM KCl, 2 mM MgCl2, 200 mM DTT, 4% glycerol, and 10 ng yeast tRNA).

-

For inhibition studies, pre-incubate hnRNP A1 with this compound or IRES-J007 before adding the RNA probe.

-

Incubate the binding reactions at room temperature for 10 minutes.

-

-

Filtration:

-

Apply 8 µL of each binding reaction to a nitrocellulose membrane using a slot blot apparatus.

-

Wash the membrane with binding buffer to remove unbound RNA.

-

-

Detection and Quantification:

-

Dry the membrane and expose it to a phosphor screen.

-

Quantify the signal using a phosphorimager. The amount of retained radioactivity on the filter is proportional to the amount of RNA-protein complex formed.

-

Polysome Profiling

This technique is used to determine the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs associated with multiple ribosomes) through sucrose gradient centrifugation.

Protocol:

-

Cell Treatment and Lysis:

-

Treat U87 GBM cells with this compound or vehicle.

-

Prior to harvesting, treat the cells with cycloheximide to stall translating ribosomes on the mRNA.

-

Lyse the cells in a hypotonic buffer and remove the nuclei by centrifugation.

-

-

Sucrose Gradient Centrifugation:

-

Layer the cytoplasmic lysate onto a 10-50% sucrose gradient.

-

Centrifuge at high speed in an ultracentrifuge to separate the ribosomal components based on their size.

-

-

Fractionation and RNA Extraction:

-

Fractionate the gradient from top to bottom while monitoring the absorbance at 260 nm to visualize the ribosomal profile.

-

Extract total RNA from each fraction.

-

-

Analysis of mRNA Distribution:

-

Perform quantitative real-time PCR (qRT-PCR) on the RNA from each fraction using primers specific for c-MYC, Cyclin D1, and a control transcript (e.g., actin).

-

A shift in the mRNA distribution from the polysome fractions to the monosome/non-ribosomal fractions indicates a reduction in translation initiation.

-

In Vivo Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound and its analogs in a living organism.

Protocol:

-

Tumor Cell Implantation:

-

Implant U87 GBM cells stereotactically into the brains of immunodeficient mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if the tumor cells express luciferase).

-

-

Treatment:

-

Once tumors are established, randomize the mice into treatment groups: vehicle control, IRES-J007 alone, PP242 alone, and the combination of IRES-J007 and PP242.

-

Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

-

-

Efficacy Assessment:

-

Measure tumor volume regularly.

-

At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., Western blotting for c-MYC and Cyclin D1 levels, polysome profiling).

-

Visualizations

Signaling Pathway

Caption: this compound mechanism of action and synergy with mTOR inhibition.

Experimental Workflow: Bicistronic Luciferase Assay

Caption: Workflow for quantifying IRES activity using a bicistronic reporter.

Logical Relationship: this compound Target Validation

Caption: Logical flow for the validation of this compound's mechanism of action.

References

Ires-C11: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11 is a small molecule inhibitor that has garnered attention for its specific mechanism of action in targeting cap-independent translation, a critical pathway for the synthesis of key oncogenic proteins. This technical guide provides an in-depth overview of this compound's target specificity, its mechanism of action, and a summary of its known off-target effects. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound and its analogs in preclinical studies.

Core Mechanism of Action: Targeting hnRNP A1 to Inhibit IRES-Mediated Translation

This compound's primary mechanism of action is the inhibition of Internal Ribosome Entry Site (IRES)-mediated translation of specific mRNAs. Unlike the majority of cellular mRNAs that are translated through a cap-dependent scanning mechanism, a subset of transcripts, including those encoding for potent oncogenes, can initiate translation through a cap-independent mechanism facilitated by IRES elements within their 5' untranslated regions (5'-UTRs). This allows cancer cells to maintain the production of essential proteins for survival and proliferation, especially under conditions of cellular stress where cap-dependent translation is suppressed.

This compound exerts its inhibitory effect by directly targeting the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1)[1][2]. HnRNP A1 is an IRES trans-acting factor (ITAF) that binds to IRES elements and facilitates the recruitment of the ribosomal machinery. Mechanistic studies and docking analyses have revealed that this compound and its more potent analog, IRES-J007, bind to a small pocket within the UP1 fragment of hnRNP A1, in close proximity to the RRM2 domain[1]. This binding event allosterically blocks the interaction between hnRNP A1 and the IRES elements of its target mRNAs, thereby preventing the initiation of translation.

On-Target Specificity

The primary and most well-characterized targets of this compound are the IRES elements of c-MYC and cyclin D1 mRNAs. By inhibiting the translation of these two key proteins, this compound can impede cell cycle progression and reduce the proliferative capacity of cancer cells.

Quantitative Data on Target Inhibition

While specific IC50 values for this compound are not consistently reported across the public literature, studies have demonstrated significant inhibition of both c-MYC and cyclin D1 IRES activity at a concentration of 50 nM[2]. A more efficacious derivative of this compound, known as IRES-J007, has also been shown to effectively decrease c-MYC expression in a concentration-dependent manner in multiple myeloma cell lines.

| Target IRES | Effective Concentration | Cell Line Context | Observed Effect |

| c-MYC | 50 nM (IRES-J007) | Multiple Myeloma (IL6/Myc-1, RPMI8226) | Concentration-dependent decrease in c-MYC protein expression. |

| Cyclin D1 | 50 nM (this compound) | Glioblastoma | Significant inhibition of Cyclin D1 IRES activity. |

Off-Target Effects and Selectivity Profile

An essential aspect of any therapeutic candidate is its selectivity. This compound has demonstrated a degree of specificity for certain IRESs.

Known Non-Targeted IRESs

Studies have shown that this compound does not inhibit the IRES-mediated translation of the following mRNAs, indicating a level of selectivity in its action:

-

BAG-1

-

XIAP

-

p53

This selectivity is likely due to differences in the secondary structures of these IRESs and their potential reliance on different ITAFs for their activity.

Broader Off-Target Screening

To date, comprehensive off-target screening data for this compound, such as results from a broad kinase panel, has not been extensively published. Such studies would be invaluable in providing a more complete safety and selectivity profile of the compound. Drug development professionals are encouraged to perform such screens as part of their preclinical evaluation.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the core mechanism of this compound in inhibiting IRES-mediated translation.

Experimental Workflow for Assessing this compound Activity

A common workflow to evaluate the efficacy and specificity of this compound involves a combination of in vitro and cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Bicistronic Luciferase Reporter Assay for IRES Activity

This assay is the gold standard for quantifying IRES activity. It utilizes a reporter plasmid containing two cistrons (e.g., Renilla and Firefly luciferase) separated by the IRES element of interest. A decrease in the ratio of Firefly to Renilla luciferase activity upon treatment with this compound indicates specific inhibition of IRES-mediated translation.

Materials:

-

Glioblastoma cell line (e.g., U87MG, T98G)

-

Bicistronic reporter plasmid (e.g., pRF-c-MYC-F, pRF-CyclinD1-F)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed glioblastoma cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the bicistronic reporter plasmid and a control plasmid (e.g., for transfection efficiency normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., a dose-response from 10 nM to 1 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the assay kit's protocol.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. Normalize the ratios of the this compound-treated samples to the vehicle-treated control to determine the percent inhibition of IRES activity.

Polysome Profiling

Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes on a sucrose gradient. A shift of a target mRNA from the heavy polysome fractions (actively translated) to the lighter monosome or non-ribosomal fractions upon this compound treatment indicates inhibition of its translation.

Materials:

-

Glioblastoma cells

-

This compound

-

Cycloheximide

-

Lysis buffer (containing cycloheximide, RNase inhibitors)

-

Sucrose solutions (e.g., 10-50% linear gradient)

-

Ultracentrifuge with a swinging-bucket rotor

-

Gradient fractionation system with a UV detector (254 nm)

-

RNA extraction kit

-

qRT-PCR reagents

Protocol:

-

Cell Treatment: Treat glioblastoma cells with this compound or vehicle control for the desired time.

-

Translation Arrest: Add cycloheximide (100 µg/mL) to the culture medium and incubate for 10 minutes at 37°C to arrest translation and stabilize polysomes.

-

Cell Lysis: Wash the cells with ice-cold PBS containing cycloheximide. Lyse the cells on ice with a lysis buffer.

-

Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a pre-formed 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for 2-3 hours at 4°C.

-

Fractionation: Fractionate the gradient from top to bottom using a gradient fractionation system, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

RNA Extraction: Extract total RNA from each fraction using a suitable RNA extraction method.

-

qRT-PCR Analysis: Perform qRT-PCR on the RNA from each fraction using primers specific for the target mRNAs (c-MYC, Cyclin D1) and a control mRNA (e.g., ACTB) that is translated in a cap-dependent manner.

-

Data Analysis: Analyze the distribution of the target and control mRNAs across the gradient fractions. A shift in the target mRNA profile towards the lighter fractions in this compound-treated cells compared to the control indicates translational inhibition.

Conclusion

This compound represents a promising class of targeted therapies that exploit the reliance of cancer cells on IRES-mediated translation for the production of key oncoproteins. Its specificity for hnRNP A1 and subsequent inhibition of c-MYC and cyclin D1 translation provide a clear mechanism of action. While initial studies indicate a favorable selectivity profile, further comprehensive off-target screening is warranted to fully characterize its safety. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and its analogs.

References

An In-Depth Technical Guide on Ires-C11 and its Interaction with IRES Trans-acting Factors (ITAFs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internal Ribosome Entry Sites (IRESs) represent a critical mechanism for cap-independent translation initiation, particularly for genes involved in cell survival, proliferation, and stress responses. The aberrant activity of IRES elements, such as the one found in the 5' untranslated region (UTR) of the c-MYC proto-oncogene, is frequently implicated in tumorigenesis. This makes the modulation of IRES function a promising avenue for therapeutic intervention. Ires-C11 has been identified as a specific small molecule inhibitor of the c-MYC IRES. This technical guide provides a comprehensive overview of this compound, its mechanism of action involving the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), and detailed experimental protocols for its study.

Introduction to IRES-mediated Translation and ITAFs

In eukaryotic cells, the majority of protein synthesis is initiated in a cap-dependent manner, where the 40S ribosomal subunit is recruited to the 5' cap of the mRNA. However, under conditions of cellular stress such as hypoxia, nutrient deprivation, or viral infection, cap-dependent translation is often suppressed. In such scenarios, a cap-independent mechanism mediated by IRES elements ensures the continued synthesis of essential proteins.

IRESs are complex RNA secondary structures that directly recruit the ribosomal machinery to an internal location on the mRNA, bypassing the need for the 5' cap structure. The function of many IRES elements is modulated by a diverse group of cellular proteins known as IRES trans-acting factors (ITAFs). These ITAFs can enhance or suppress IRES activity by binding to the IRES element, remodeling its structure, or facilitating its interaction with the ribosome.

The c-MYC IRES and its Dysregulation in Cancer

The c-MYC proto-oncogene is a master regulator of cell growth, proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers. The c-MYC mRNA possesses a long and highly structured 5' UTR that contains a well-characterized IRES element. This allows for the sustained translation of the c-MYC protein even when global protein synthesis is inhibited, contributing to the survival and proliferation of cancer cells.

The activity of the c-MYC IRES is dependent on several ITAFs, with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) being a key positive regulator.[1] hnRNP A1 binds directly to the c-MYC IRES, facilitating its proper folding and the recruitment of the 40S ribosomal subunit.

This compound: A Specific Inhibitor of the c-MYC IRES

This compound is a small molecule that has been identified as a specific inhibitor of c-MYC IRES-mediated translation.[1] Its mechanism of action involves the disruption of the crucial interaction between the ITAF hnRNP A1 and the c-MYC IRES element. By preventing this binding, this compound effectively blocks the initiation of translation from the c-MYC IRES.[1]

Mechanism of Action

The inhibitory effect of this compound is specific to the c-MYC IRES, with no significant impact on other IRES elements such as those of BAG-1, XIAP, and p53.[1] This specificity suggests a targeted interaction with either the c-MYC IRES RNA structure or the hnRNP A1 protein in a manner that selectively disrupts their association.

The following diagram illustrates the proposed mechanism of action of this compound.

References

Structural Basis of Ires-C11 Interaction with c-MYC IRES: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-MYC proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers. Translation of c-MYC mRNA can occur via a cap-independent mechanism mediated by an Internal Ribosome Entry Site (IRES) located in its 5' untranslated region (UTR).[1][2] This allows for sustained c-MYC protein production under conditions where cap-dependent translation is suppressed, such as cellular stress. The c-MYC IRES is therefore a compelling target for anti-cancer therapeutic development.

Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation.[3][4] Mechanistic studies have revealed that this compound does not interact directly with the c-MYC IRES RNA. Instead, it targets a critical IRES trans-acting factor (ITAF), heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[3][5] By binding to hnRNP A1, this compound allosterically inhibits the interaction between hnRNP A1 and the c-MYC IRES, thereby repressing translation.[5] This technical guide provides a detailed overview of the structural basis of this interaction, methodologies for its characterization, and the current understanding of the underlying molecular mechanisms.

Mechanism of Action of this compound

The inhibitory action of this compound is not through direct binding to the c-MYC IRES but rather through its interaction with the essential ITAF, hnRNP A1. Specifically, this compound has been shown to bind within the N-terminal tandem RNA Recognition Motifs (RRMs) of hnRNP A1, a domain also known as the UP1 fragment.[5] This binding event prevents hnRNP A1 from productively engaging with the c-MYC IRES, a necessary step for the recruitment of the ribosomal machinery and initiation of translation.

The interaction between hnRNP A1 and the c-MYC IRES is a critical node for translational control of c-MYC. The ability of this compound to disrupt this specific protein-RNA interaction highlights a promising strategy for the targeted inhibition of oncogene expression.

Diagram of the Inhibitory Mechanism of this compound

Caption: Mechanism of this compound inhibition of c-MYC IRES-mediated translation.

Quantitative Data

While the qualitative mechanism of this compound action is established, specific quantitative data for the binding affinity between this compound and hnRNP A1, and the dissociation constant of the hnRNP A1-c-MYC IRES complex in the presence and absence of the inhibitor, are not extensively available in the public domain. Such data is crucial for a comprehensive understanding of the inhibitor's potency and for guiding further drug development efforts. The following table outlines the key quantitative parameters that are essential for characterizing this ternary system.

| Interaction | Parameter | Typical Experimental Method | Significance |

| This compound ↔ hnRNP A1 (UP1) | Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) | Quantifies the potency of the inhibitor for its direct target. A lower Kd indicates a higher affinity. |

| hnRNP A1 (UP1) ↔ c-MYC IRES | Binding Affinity (Kd) | Electrophoretic Mobility Shift Assay (EMSA), FP, ITC, SPR | Establishes the baseline affinity of the ITAF for the IRES RNA. |

| This compound + hnRNP A1 + c-MYC IRES | IC50 | In vitro translation assays, Luciferase reporter assays | Measures the functional concentration of this compound required to inhibit c-MYC IRES activity by 50%. |

Experimental Protocols

Detailed characterization of the this compound interaction with the c-MYC IRES machinery requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription and Purification of c-MYC IRES RNA

Objective: To produce high-purity c-MYC IRES RNA for use in binding and functional assays.

Methodology:

-

Template Preparation: A DNA template corresponding to the human c-MYC IRES (approximately 408 nucleotides upstream of the start codon) is generated by PCR or synthesized commercially. The template should include a T7 RNA polymerase promoter at the 5' end.

-

In Vitro Transcription: The c-MYC IRES RNA is synthesized using a commercially available T7 RNA polymerase kit. The reaction typically contains the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer. For specific applications, labeled NTPs (e.g., biotinylated or fluorescently tagged) can be incorporated.

-

DNase Treatment: Following transcription, the DNA template is removed by treatment with RNase-free DNase.

-

Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity and remove unincorporated NTPs and enzymes.[6]

-

Quality Control: The purity and integrity of the RNA are assessed by denaturing PAGE and spectrophotometry (A260/A280 ratio).

Expression and Purification of hnRNP A1 (UP1 Domain)

Objective: To produce recombinant hnRNP A1 UP1 domain for structural and binding studies.

Methodology:

-

Cloning: The cDNA encoding the human hnRNP A1 UP1 domain (amino acids 1-196) is cloned into a suitable bacterial expression vector, often with a purification tag such as a hexahistidine (His6) or glutathione S-transferase (GST) tag.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The tagged UP1 protein is purified from the clarified cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins).

-

Tag Cleavage (Optional): If required, the purification tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).

-

Further Purification: The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve high purity.

-

Quality Control: The purity of the recombinant UP1 protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting or mass spectrometry.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the this compound binding to the hnRNP A1 UP1 domain.

Methodology:

-

Sample Preparation: Purified hnRNP A1 UP1 protein is dialyzed extensively against the desired assay buffer. This compound is dissolved in the same buffer.

-

ITC Experiment: The UP1 protein solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of this compound are made into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

Objective: To determine the binding affinity of this compound for the hnRNP A1 UP1 domain in a high-throughput format.

Methodology:

-

Probe Design: A fluorescently labeled peptide or small molecule that binds to the same site on hnRNP A1 as this compound is required as a probe.

-

Assay Setup: In a microplate format, a constant concentration of the fluorescent probe and hnRNP A1 UP1 are mixed.

-

Competition: Increasing concentrations of unlabeled this compound are added to the wells.

-

Measurement: The fluorescence polarization of the samples is measured. As this compound displaces the fluorescent probe from hnRNP A1, the polarization value will decrease.

-

Data Analysis: The data are plotted as fluorescence polarization versus the concentration of this compound, and the IC50 value is determined. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

NMR Chemical Shift Perturbation (CSP) Mapping

Objective: To identify the binding site of this compound on the hnRNP A1 UP1 domain at an amino acid resolution.

Methodology:

-

Sample Preparation: Uniformly 15N-labeled hnRNP A1 UP1 is produced by growing the expression host in a minimal medium containing 15NH4Cl as the sole nitrogen source.

-

NMR Spectroscopy: A series of 1H-15N HSQC spectra of the 15N-labeled UP1 are recorded in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The chemical shifts of the backbone amide protons and nitrogens are monitored. Residues that experience significant chemical shift changes upon addition of this compound are identified as being part of or near the binding site.[7][8] The magnitude of the chemical shift perturbation can be plotted against the residue number to visualize the binding interface.

Signaling Pathways and Logical Relationships

The inhibition of c-MYC IRES-mediated translation by this compound has downstream consequences on cellular signaling pathways that are dependent on c-MYC expression. The following diagrams illustrate the experimental workflow for characterizing the interaction and the logical relationship of the key molecular players.

Experimental Workflow for Characterizing this compound Interaction

Caption: Workflow for producing components and assaying the this compound interaction.

Logical Relationship of Molecular Interactions

References

- 1. Idiosyncrasies of hnRNP A1-RNA Recognition: Can Binding Mode Influence Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound| CAS 342416-30-2 [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

The Impact of Ires-C11 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ires-C11, also referred to in the literature as compound P (cpd_P), is a small molecule inhibitor of Internal Ribosome Entry Site (IRES)-mediated translation. This mechanism of translation initiation is crucial for the synthesis of a subset of proteins, including key oncoproteins, particularly under conditions of cellular stress where cap-dependent translation is suppressed. Malignant cells often exploit IRES-mediated translation to promote survival, proliferation, and resistance to therapy. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, with a focus on its effects in triple-negative breast cancer and glioblastoma cell lines. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Mechanism of Action

This compound selectively inhibits the function of specific IRES elements, thereby disrupting the translation of their corresponding messenger RNAs (mRNAs). A primary target of this compound is the IRES-trans-acting factor (ITAF) hnRNP A1. By binding to the UP1 fragment of hnRNP A1, this compound blocks its interaction with the IRES elements of c-MYC and cyclin D1, leading to a downstream cascade of cellular events.

Data Presentation

Table 1: Effect of this compound on Cell Viability of SUM159 Triple-Negative Breast Cancer Cells

| Treatment Duration (hours) | This compound Concentration (µg/mL) | Cell Viability (%) |

| 24 | 1 | ~95 |

| 24 | 2.5 | ~90 |

| 24 | 5 | ~85 |

| 24 | 7 | ~80 |

| 24 | 10 | ~75 |

| 48 | 1 | ~90 |

| 48 | 2.5 | ~80 |

| 48 | 5 | ~60 |

| 48 | 7 | ~50 |

| 48 | 10 | ~40 |

| 72 | 1 | ~85 |

| 72 | 2.5 | ~60 |

| 72 | 5 | <10 |

| 72 | 7 | <1 |

| 72 | 10 | <1 |

| 96 | 5 | <1 |

| 96 | 7 | <1 |

| 96 | 10 | <1 |

| 120 | 5 | <1 |

| 120 | 7 | <1 |

| 120 | 10 | <1 |

Data are estimated from graphical representations in referenced publications.

Table 2: Effect of this compound on Cell Viability of T98G Glioblastoma Cells

| Treatment Duration (hours) | This compound Concentration (µg/mL) | Cell Viability (%) |

| 48 | 5 | ~90 |

| 48 | 7 | <1 |

| 48 | 10 | <1 |

| 72 | 5 | ~85 |

| 72 | 7 | <1 |

| 72 | 10 | <1 |

| 120 | 7 | <1 |

| 120 | 10 | <1 |

Data are estimated from graphical representations in referenced publications.

Table 3: Modulation of IGF1R and c-Myc Protein Levels by this compound in SUM159 Cells

| Treatment | Target Protein | Change in Protein Level |

| This compound (10 µg/mL, 24h) | IGF1R | Complete block of de novo synthesis |

| This compound (1-10 µg/mL, 24-72h) | c-Myc (p64, oncogenic) | Dose- and time-dependent decrease |

| This compound (1-10 µg/mL, 24-72h) | c-Myc (p67, growth-inhibitory) | Dose- and time-dependent increase |

Qualitative changes are based on Western blot data from referenced publications. Quantitative densitometry data is not available.

Mandatory Visualization

Caption: Mechanism of this compound action.

Caption: General experimental workflow.

Signaling Pathways Modulated by this compound

Inhibition of c-Myc and Cyclin D1 IRES-mediated Translation

As depicted in the mechanism of action diagram, this compound directly interferes with the translation of mRNAs containing c-MYC and Cyclin D1 IRES elements. This leads to a reduction in the levels of these critical oncoproteins, which are involved in cell cycle progression and proliferation.

A notable effect of this compound is the differential modulation of c-Myc protein isoforms. The treatment leads to a decrease in the oncogenic p64 isoform and a simultaneous increase in the p67 isoform, which has growth-inhibitory properties. This shift in the p64/p67 ratio is believed to contribute significantly to the anti-cancer effects of this compound.

Downregulation of IGF1R Signaling

This compound has been shown to completely block the de novo synthesis of the Insulin-like Growth Factor 1 Receptor (IGF1R). The IGF1R signaling pathway is a key driver of cell growth, proliferation, and survival in many cancers. By inhibiting IGF1R expression, this compound effectively attenuates this pro-survival signaling cascade.

Induction of Apoptosis and Terminal Differentiation

Sustained treatment with this compound induces massive cell death in both triple-negative breast cancer and glioblastoma cells. This is attributed to the combined effects of inhibiting pro-proliferative pathways (c-Myc, Cyclin D1, IGF1R) and promoting the expression of the growth-inhibitory p67 c-Myc isoform. Furthermore, prior to cell death, this compound treatment has been observed to induce features of terminal differentiation in cancer cells, suggesting a reprogramming of the cellular state away from a malignant phenotype.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines:

-

SUM159 (human triple-negative breast carcinoma)

-

T98G (human glioblastoma)

-

-

Culture Conditions:

-

SUM159: Ham's F-12 media supplemented with 5% fetal calf serum (FCS), 10 mM HEPES, 5 µg/ml insulin, and 1 µg/ml hydrocortisone.

-

T98G: MEM supplemented with 10% FCS, 1% non-essential amino acids, and 10 µg/ml insulin.

-

All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound (cpd_P) Preparation:

-

Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.

-

For treatment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 7, 10 µg/mL). The final DMSO concentration should not exceed 0.2%.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and resume proliferation for 24-48 hours.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate for the specified duration (e.g., 24, 48, 72, 96, 120 hours).

-

Cell Viability (MTT) Assay

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

-

Procedure:

-

Following this compound treatment in a 96-well plate, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Western Blot Analysis

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IGF1R, c-Myc, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Dual-Luciferase Reporter Assay for IRES Activity

-

Constructs:

-